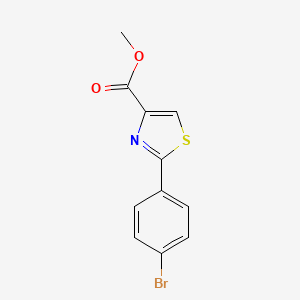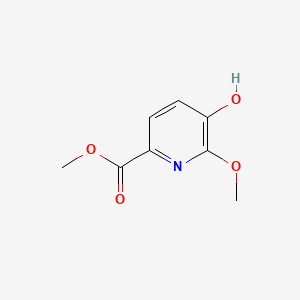![molecular formula C10H9N3 B573111 [3,4'-联吡啶]-4-胺 CAS No. 1214379-46-0](/img/structure/B573111.png)
[3,4'-联吡啶]-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,4’-Bipyridin]-4-amine is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by the presence of two pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The unique structure of [3,4’-Bipyridin]-4-amine allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
科学研究应用
[3,4’-Bipyridin]-4-amine has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Derivatives of [3,4’-Bipyridin]-4-amine are explored for their pharmacological properties, including their use as enzyme inhibitors.
作用机制
Target of Action
Related compounds have been found to interact with proteins such asTyrosine-protein kinase BTK . This protein plays a crucial role in B-cell development, differentiation, and signaling .
Mode of Action
It’s known that similar compounds can bind to their targets and alter their function . For instance, the compound Fenebrutinib, which has a similar structure, is known to inhibit the Tyrosine-protein kinase BTK . This inhibition can lead to changes in cellular signaling pathways, potentially affecting cell growth and survival .
Biochemical Pathways
Compounds that interact with proteins like tyrosine-protein kinase btk can influence various cellular processes, including cell growth, differentiation, and apoptosis . These processes are part of complex biochemical pathways that regulate cell behavior and response to external stimuli.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy . Factors such as solubility, permeability, protein binding, and metabolic stability can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Based on its potential interaction with proteins like tyrosine-protein kinase btk, it could influence cellular processes such as cell growth, differentiation, and apoptosis . These effects could potentially alter the behavior of cells, influencing their survival and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target, how it is metabolized, and how it is excreted . Additionally, factors such as diet, physical activity levels, and social environment can influence how a compound is absorbed and distributed in the body, potentially affecting its bioavailability and therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a pyridine boronic acid with a halogenated pyridine under palladium catalysis . Another method is the Stille coupling, which uses organotin compounds as coupling partners . These reactions generally require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures.
Industrial Production Methods: Industrial production of [3,4’-Bipyridin]-4-amine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions: [3,4’-Bipyridin]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert [3,4’-Bipyridin]-4-amine to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce various amine derivatives.
相似化合物的比较
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with a variety of metal ions.
4,4’-Bipyridine: Used as a precursor to paraquat, a herbicide, and also forms coordination polymers with metal ions.
3,3’-Bipyridine: Known for its use in the synthesis of pharmaceuticals, such as milrinone and inamrinone, which are used to treat heart failure.
Uniqueness of [3,4’-Bipyridin]-4-amine: The unique positioning of the amino group in [3,4’-Bipyridin]-4-amine allows for specific interactions and reactivity that are not observed in other bipyridine derivatives. This makes it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
3-pyridin-4-ylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-3-6-13-7-9(10)8-1-4-12-5-2-8/h1-7H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXOCBWQPQKDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673525 |
Source


|
| Record name | [3,4'-Bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-46-0 |
Source


|
| Record name | [3,4'-Bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B573033.png)











